molecular formula C16H23IN4O B14439224 1-((4,5-Dihydro-1H-imidazol-2-yl)(1H-indol-3-ylmethyl)amino)-1-butanol monohydroiodide CAS No. 77587-70-3

1-((4,5-Dihydro-1H-imidazol-2-yl)(1H-indol-3-ylmethyl)amino)-1-butanol monohydroiodide

Cat. No.: B14439224
CAS No.: 77587-70-3
M. Wt: 414.28 g/mol
InChI Key: OUWDEEDCDZLHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4,5-Dihydro-1H-imidazol-2-yl)(1H-indol-3-ylmethyl)amino)-1-butanol monohydroiodide is a complex organic compound that features both imidazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4,5-Dihydro-1H-imidazol-2-yl)(1H-indol-3-ylmethyl)amino)-1-butanol monohydroiodide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and indole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-((4,5-Dihydro-1H-imidazol-2-yl)(1H-indol-3-ylmethyl)amino)-1-butanol monohydroiodide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

1-((4,5-Dihydro-1H-imidazol-2-yl)(1H-indol-3-ylmethyl)amino)-1-butanol monohydroiodide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-((4,5-Dihydro-1H-imidazol-2-yl)(1H-indol-3-ylmethyl)amino)-1-butanol monohydroiodide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The imidazole ring can also participate in hydrogen bonding and coordination with metal ions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4,5-Dihydro-1H-imidazol-2-yl)(1H-indol-3-ylmethyl)amino)-2-butanol monohydroiodide
  • 2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(3-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide

Uniqueness

1-((4,5-Dihydro-1H-imidazol-2-yl)(1H-indol-3-ylmethyl)amino)-1-butanol monohydroiodide is unique due to its specific combination of imidazole and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

77587-70-3

Molecular Formula

C16H23IN4O

Molecular Weight

414.28 g/mol

IUPAC Name

1-[4,5-dihydro-1H-imidazol-2-yl(1H-indol-3-ylmethyl)amino]butan-1-ol;hydroiodide

InChI

InChI=1S/C16H22N4O.HI/c1-2-5-15(21)20(16-17-8-9-18-16)11-12-10-19-14-7-4-3-6-13(12)14;/h3-4,6-7,10,15,19,21H,2,5,8-9,11H2,1H3,(H,17,18);1H

InChI Key

OUWDEEDCDZLHPV-UHFFFAOYSA-N

Canonical SMILES

CCCC(N(CC1=CNC2=CC=CC=C21)C3=NCCN3)O.I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.